3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide - 2034408-87-0

3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Catalog Number: EVT-3090454
CAS Number: 2034408-87-0
Molecular Formula: C22H26ClNO3
Molecular Weight: 387.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rimonabant (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide)

Compound Description: Rimonabant is a well-known cannabinoid CB1 receptor inverse agonist that was initially developed for the treatment of obesity. It effectively reduces food intake and promotes weight loss in rodent models, but its clinical use has been discontinued due to adverse psychiatric side effects.

Relevance: Although rimonabant differs from 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide in its core structure (pyrazole-3-carboxamide vs. propanamide) and heterocyclic substituent (piperidine vs. tetrahydro-2H-pyran), both compounds demonstrate the common structural features of aryl substitutions, amide linkage, and a heterocyclic ring. Notably, the paper discusses a series of rimonabant derivatives where the piperidine ring was replaced with 4-(4-cyanotetrahydro-2H-pyranyl) or 1-cyanocyclohexyl rings to improve metabolic resistance and reduce lipophilicity. This highlights the exploration of structural modifications involving tetrahydro-2H-pyran moieties in the search for improved CB1 receptor ligands, further emphasizing the structural relationship with the target compound.

1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

Compound Description: This compound is a derivative of rimonabant synthesized in the pursuit of improved CB1 receptor radioligands for PET imaging. It displays high affinity (Ki = 15.7 nM) and selectivity for CB1 receptors.

Relevance: 1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n) shares several key structural features with 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, including an aryl substituent at the amide nitrogen, a 4-methoxyphenyl group, and a nitrile functionality. While the core structures differ (pyrazole-3-carboxamide vs. propanamide) and the heterocyclic moieties are distinct (cyanocyclohexyl vs. tetrahydro-2H-pyran), the presence of shared structural elements suggests a potential for similar biological activity or targeting of related receptors. This emphasizes the relevance of exploring modifications within these structural classes to discover new and potent ligands for CB1 receptors.

1-(2-bromophenyl)-N-(4-(4-cyanotetrahydro-2H-pyranyl))-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9m)

Compound Description: This compound, another rimonabant derivative, exhibits high affinity for both CB1 receptors (Ki = 62 nM) and the 18 kDa translocator protein (TSPO, Ki = 29 nM).

Relevance: This compound holds significant relevance to 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide as they both incorporate the 4-(4-cyanotetrahydro-2H-pyranyl) moiety. This structural similarity, along with the presence of the 4-methoxyphenyl group and aryl substituent, suggests a potential for shared or overlapping biological activities, highlighting the impact of subtle structural modifications on binding profiles. The paper emphasizes the unexpected finding of selectivity switching from CB1 receptors to TSPO or vice versa with minor structural changes. This directly relates to the potential for the target compound to exhibit activity at TSPO or similar targets.

Taranabant (MK-0364, N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide)

Compound Description: Taranabant is an acyclic amide cannabinoid-1 receptor inverse agonist that was developed for the treatment of obesity. It demonstrated potent anti-obesity effects in rodent models by inhibiting food intake and promoting weight loss. [, ]

Relevance: Though structurally distinct from 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, taranabant provides a point of comparison within the broader field of cannabinoid receptor ligands. Both compounds are designed to interact with cannabinoid receptors and share features such as aryl substitutions, amide linkages, and the presence of halogen atoms. Taranabant's development focused on improving in vivo efficacy and reducing reactive metabolite formation, highlighting considerations for optimizing drug-like properties within this chemical space. Its clinical development was also halted due to adverse psychiatric side effects, emphasizing the need for careful evaluation of potential safety concerns.

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (19)

Compound Description: This compound is a high-affinity dopamine D3 receptor ligand with good selectivity over D2, D4, 5-HT1A, and alpha1 receptors. It exhibits potential for PET imaging due to its affinity, lipophilicity, and suitability for 11C labeling.

Relevance: This compound demonstrates a structural similarity to 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide by incorporating a 3-methoxybenzamide moiety and an aryl-substituted piperazine ring. While the target compound utilizes a tetrahydro-2H-pyran ring and a propanamide linker, the shared structural elements suggest a possible connection in their biological targets or pharmacological properties. This highlights the exploration of diverse heterocyclic and linker modifications within a similar chemical scaffold to optimize receptor affinity and selectivity.

PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide)

Compound Description: PB12 is a potent and selective dopamine D4 receptor ligand. Structural modifications of this compound, including chain elongation and substitutions on the aromatic rings, led to the development of high-affinity D3 receptor ligands.

Relevance: Although not directly containing the tetrahydro-2H-pyran moiety present in 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide, PB12 exhibits close structural similarity in other aspects. Both compounds possess a 3-methoxybenzamide group and an aryl-substituted piperazine ring. The research demonstrates how modifications of PB12, such as alkyl chain elongation and aromatic ring substitutions, can shift selectivity from the D4 to the D3 receptor. This suggests that similar modifications to 3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide could be explored to modulate its receptor binding profile and potentially target dopamine receptors.

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide (S)-1

Compound Description: (2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide is a potent non-peptidic formyl peptide receptor (FPR) agonist. While initial attempts to develop it as a PET radioligand for visualizing brain FPRs were unsuccessful due to poor blood-brain barrier penetration, it provides valuable insight into the structural requirements for FPR targeting.

Properties

CAS Number

2034408-87-0

Product Name

3-(3-chlorophenyl)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

IUPAC Name

3-(3-chlorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9

InChI

InChI=1S/C22H26ClNO3/c1-26-20-8-6-18(7-9-20)22(11-13-27-14-12-22)16-24-21(25)10-5-17-3-2-4-19(23)15-17/h2-4,6-9,15H,5,10-14,16H2,1H3,(H,24,25)

InChI Key

JEZYJCZBODPEHO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CCC3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.